
Olmesartan Medoxomil-d6
Overview
Description
- It effectively lowers blood pressure by blocking the action of angiotensin II, a hormone that constricts blood vessels.
Olmesartan Medoxomil-d6: (CS 866-d6) is the deuterium-labeled form of .
Olmesartan Medoxomil: is a potent and selective angiotensin AT1 receptor inhibitor used to treat hypertension.
Mechanism of Action
Biochemical Pathways
The primary biochemical pathway affected by Olmesartan is the renin-angiotensin-aldosterone system (RAAS) . This system plays a key role in maintaining blood pressure and fluid balance. When Olmesartan blocks the AT1 receptor, it inhibits the negative regulatory feedback within the RAAS, which can contribute to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .
Pharmacokinetics
Olmesartan Medoxomil-d6 is rapidly absorbed in the gastrointestinal tract and metabolized to Olmesartan . The absolute bioavailability of Olmesartan is 26% after a single oral dose of 20mg in healthy volunteers . Peak plasma concentrations vary from 0.22 to 2.1 mg/L and are reached within 1.4 to 2.8 hours post-administration .
Result of Action
The molecular and cellular effects of Olmesartan’s action primarily involve the reduction of blood pressure and the modulation of the RAAS . By blocking the AT1 receptor, Olmesartan helps to relax and widen blood vessels, thereby reducing blood pressure . It also reduces aldosterone levels, which leads to decreased sodium and water reabsorption, further contributing to blood pressure reduction .
Action Environment
Environmental factors such as diet, lifestyle, and concomitant medications can influence the action, efficacy, and stability of Olmesartan. For instance, concomitant use of Olmesartan with other agents that block the RAAS, potassium-sparing diuretics, potassium supplements, or other drugs that may increase potassium levels can lead to increases in serum potassium . Additionally, factors such as age, body weight, and renal function can influence the pharmacokinetics and pharmacodynamics of Olmesartan .
Biochemical Analysis
Biochemical Properties
Olmesartan Medoxomil-d6 plays a significant role in biochemical reactions by blocking the angiotensin II type 1 (AT1) receptor. This interaction prevents angiotensin II from binding to the receptor, thereby inhibiting its hypertensive effects, which include vasoconstriction, stimulation of aldosterone synthesis, and renal sodium reabsorption . The compound interacts with various enzymes and proteins, including the renin-angiotensin-aldosterone system (RAAS) components. By inhibiting the AT1 receptor, this compound reduces the negative feedback within the RAAS, contributing to its antihypertensive effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By blocking the AT1 receptor, it reduces the activation of the Nuclear Factor-kappaB (NF-κB) pathway, which is involved in the inflammatory response . This reduction in NF-κB activity leads to decreased production of pro-inflammatory cytokines such as TNF-alpha and interferon-gamma . Additionally, this compound has been shown to increase the activity of endothelial progenitor cells, which play a role in vascular repair and regeneration .
Molecular Mechanism
The molecular mechanism of this compound involves its selective and competitive binding to the AT1 receptor. This binding prevents angiotensin II from exerting its effects, leading to vasodilation, reduced aldosterone secretion, and decreased sodium reabsorption . The compound’s high affinity for the AT1 receptor, combined with its slow dissociation kinetics, ensures prolonged receptor blockade . Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in the RAAS .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under physiological conditions and exhibits a prolonged half-life, ensuring sustained receptor blockade . Long-term studies have shown that this compound maintains its antihypertensive effects without significant degradation . Chronic administration may lead to adaptive changes in receptor expression and downstream signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces blood pressure without significant adverse effects . At higher doses, it may cause hypotension, renal impairment, and electrolyte imbalances . Studies have also shown that the antihypertensive effects of this compound are dose-dependent, with higher doses providing more significant reductions in blood pressure .
Metabolic Pathways
This compound is hydrolyzed in the gastrointestinal tract to its active form, Olmesartan . The active compound is not metabolized by the cytochrome P-450 system, which reduces the risk of drug-drug interactions . Olmesartan is primarily eliminated via the kidneys and liver, with a dual route of excretion . The compound’s metabolism involves de-esterification, followed by renal and hepatic clearance .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is highly bound to plasma proteins, which facilitates its distribution in the bloodstream . It is also recognized by organic anion transporting polypeptides (OATP) in the intestines, enhancing its absorption . In the liver and kidneys, this compound is taken up by OATP1B1, OATP1B3, and OAT3 transporters, contributing to its hepatic and renal clearance .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its effects on the AT1 receptor . The compound does not penetrate red blood cells but remains in the extracellular fluid and plasma . Its localization is influenced by its high affinity for plasma proteins and its selective binding to the AT1 receptor on the cell membrane .
Preparation Methods
Synthetic Routes: The synthesis of Olmesartan Medoxomil involves several steps, including the conversion of the precursor compound to the active form.
Reaction Conditions: Specific reaction conditions and reagents are proprietary, but the overall process aims to produce the desired compound efficiently.
Industrial Production: Industrial-scale production methods are typically optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Reactions Undergone: Olmesartan Medoxomil-d6 may undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These reactions likely involve standard reagents such as acids, bases, and catalysts.
Major Products: The primary product is this compound itself, with deuterium substitution at specific positions.
Scientific Research Applications
Chemistry: Researchers study Olmesartan Medoxomil-d6 to understand its reactivity and explore potential modifications.
Biology: Investigations may focus on its impact on cellular pathways related to blood pressure regulation.
Medicine: Clinical studies assess its efficacy, safety, and pharmacokinetics.
Industry: Pharmaceutical companies use it as a reference compound during drug development.
Comparison with Similar Compounds
Uniqueness: Olmesartan Medoxomil-d6’s deuterium labeling sets it apart from other angiotensin receptor inhibitors.
Similar Compounds: Other angiotensin receptor blockers include Losartan, Valsartan, and Candesartan.
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGKUQLKSCSZGY-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=C(N(C(=N1)CCC)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)(C([2H])([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


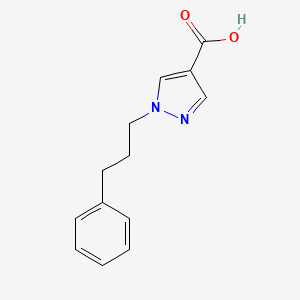
![4-[4-(Cyclopropylmethyl)piperazin-1-yl]aniline](/img/structure/B1370483.png)
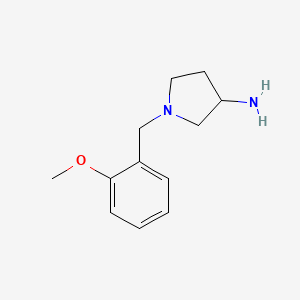

![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370489.png)
![1-[(3-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370490.png)
![1-[(3-Bromophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370491.png)
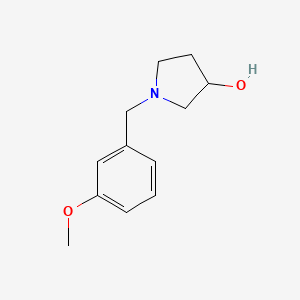
![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1370494.png)
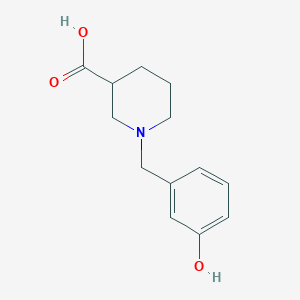
![3-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370497.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370499.png)
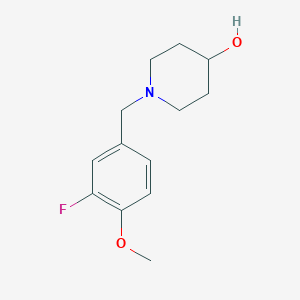
![1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370504.png)
